Platelet Agglutination Induction: Ristomycin A vs. Vancomycin vs. Teicoplanin
Ristomycin A monosulfate (ristocetin A) induces platelet agglutination in platelet‑rich plasma at 0.7–1.25 mg mL⁻¹, whereas vancomycin at 0.5–1.5 mg mL⁻¹ does not cause agglutination and instead inhibits ristocetin‑induced agglutination [1]. Teicoplanin also fails to induce agglutination or aggregation of fresh or fixed human platelets, even at concentrations up to 5 mg mL⁻¹ (≥50 × peak therapeutic level) [2]. This functional dichotomy is the mechanistic basis for the ristocetin cofactor assay and the ristocetin‑induced platelet aggregation (RIPA) test used in diagnosing von Willebrand disease.
| Evidence Dimension | Platelet agglutination induction (lowest active concentration) |
|---|---|
| Target Compound Data | 0.7–1.25 mg mL⁻¹ (ristocetin A) [1] |
| Comparator Or Baseline | Vancomycin: no agglutination at 0.5–1.5 mg mL⁻¹; Teicoplanin: no agglutination at up to 5 mg mL⁻¹ [2] |
| Quantified Difference | Ristocetin active at ~1 mg mL⁻¹; vancomycin and teicoplanin inactive at up to 1.5 mg mL⁻¹ and 5 mg mL⁻¹, respectively |
| Conditions | Human platelet‑rich plasma (PRP) or formalin‑fixed platelets; turbidimetric agglutination assay |
Why This Matters
Only ristomycin A (ristocetin A) can serve as a VWF‑dependent platelet agglutination inducer for diagnostic and research haemostasis assays; vancomycin and teicoplanin cannot substitute this function.
- [1] Moake J.L., et al. Inhibition of ristocetin-induced platelet agglutination by vancomycin. Blood 1977, 50(3), 397–406. View Source
- [2] Porta M., et al. A study of the possible interactions between human platelets and the antibiotic MDL-507 (teicoplanin). Int. J. Clin. Pharmacol. Ther. Toxicol. 1986, 24(12), 661–664. View Source
